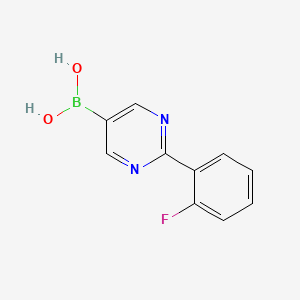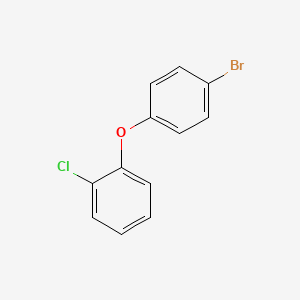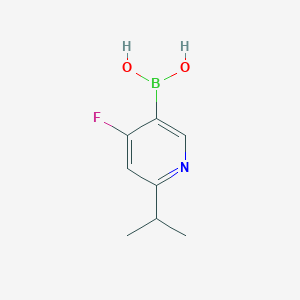
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a phenyl ring substituted with a piperidinyl group at the 5-position and a trifluoromethyl group at the 2-position, along with a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidinyl Substituent: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate halogenated precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The piperidinyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3-(Piperidin-3-yl)-5-(trifluoromethyl)pyridine): This compound has a similar structure but with a pyridine ring instead of a phenyl ring.
(3-(Piperidin-3-yl)-5-(trifluoromethyl)-1H-indole): This compound features an indole ring, providing different electronic and steric properties.
Uniqueness
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. The combination of the piperidinyl, trifluoromethyl, and boronic acid groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H15BF3NO2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC 名称 |
[5-piperidin-3-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-4-3-8(6-11(10)13(18)19)9-2-1-5-17-7-9/h3-4,6,9,17-19H,1-2,5,7H2 |
InChI 键 |
YXRKPUNTORJIAJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


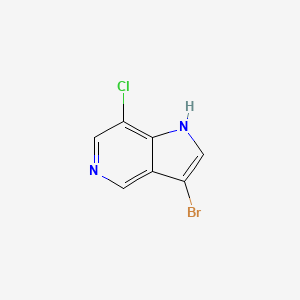
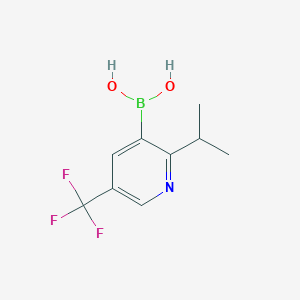
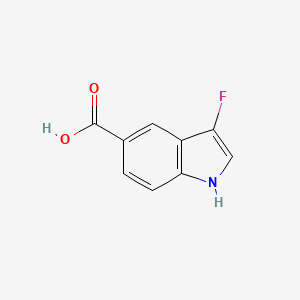
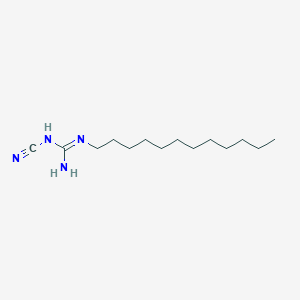
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
